molecular formula C8H5F2NO B1304700 2-(Difluoromethoxy)benzonitrile CAS No. 56935-78-5

2-(Difluoromethoxy)benzonitrile

Cat. No. B1304700
CAS RN: 56935-78-5
M. Wt: 169.13 g/mol
InChI Key: PLTPHQGNJHSBBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, Grignard reaction, cyanidation, and amination, as seen in the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile . Another synthesis approach involves the condensation of difluorobenzonitrile with other reagents, as demonstrated in the preparation of 2,6-Bis(4-chloroformylphenoxyl) Benzonitrile . These methods suggest that the synthesis of 2-(Difluoromethoxy)benzonitrile could potentially involve similar strategies, such as halogenation followed by nucleophilic substitution with a difluoromethoxy group.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Difluoromethoxy)benzonitrile has been confirmed using various spectroscopic methods, including MS, IR, and NMR . Additionally, X-ray crystal analysis has been employed to determine the structure of complex molecules . These techniques would likely be applicable in analyzing the molecular structure of 2-(Difluoromethoxy)benzonitrile to confirm its identity and purity.

Chemical Reactions Analysis

The papers describe photochemical reactions, such as the addition of 2,2,2-trifluoroethanol to benzonitrile , and coupling reactions initiated by sodium dithionite . These reactions involve the formation of new carbon-oxygen and carbon-carbon bonds, which are relevant to understanding the reactivity of the difluoromethoxy group in 2-(Difluoromethoxy)benzonitrile. The compound might undergo similar photochemical additions or nucleophilic substitutions under appropriate conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(Difluoromethoxy)benzonitrile are not directly reported, the properties of structurally related compounds can provide some insights. For instance, the solubility, boiling points, and stability of the compounds can be inferred from their molecular structure and functional groups . The presence of the difluoromethoxy group is likely to influence the compound's polarity, reactivity, and interaction with solvents.

Scientific Research Applications

Synthesis and Chemical Properties

2-(Difluoromethoxy)benzonitrile serves as a versatile compound in the synthesis of various chemical entities. Its utility is underscored in the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, highlighting the compound's relevance in the preparation of non-steroidal anti-inflammatory and analgesic materials. A practical method for the synthesis of 2-fluoro-4-bromobiphenyl involves the bromination of 2-fluoroaniline, demonstrating the compound's role in facilitating efficient and scalable production processes in the pharmaceutical industry (Qiu, Gu, Zhang, & Xu, 2009).

Environmental and Green Chemistry Applications

In the context of green chemistry, 2-(Difluoromethoxy)benzonitrile's derivatives have shown potential in environmental applications. Studies on ionic liquids featuring diverse aliphatic and aromatic solutes underscore the importance of such compounds in phase behavior analysis and solvent properties. This research paves the way for using these derivatives as environmentally friendly solvents, offering alternatives to conventional solvents for various applications, including separation and extraction processes (Visak et al., 2014).

Catalysis and Chemical Reactions

The compound has been explored in the context of catalytic processes and chemical reactions. Research on the cycloaddition reactions of nitrile oxides with alkenes, for example, highlights the utility of benzonitrile derivatives in synthesizing isoxazolines, which are crucial intermediates in organic synthesis and have various applications in medicinal chemistry. This underscores the significance of 2-(Difluoromethoxy)benzonitrile and its derivatives in facilitating efficient and selective chemical transformations (Easton, Hughes, Savage, & Simpson, 1994).

Biocidal Applications

In the realm of biocidal applications, the persistence of coronaviruses on inanimate surfaces and their inactivation by biocidal agents has been extensively studied. While this research does not directly involve 2-(Difluoromethoxy)benzonitrile, it exemplifies the broader context in which chemical compounds are evaluated for their efficacy in mitigating viral persistence, highlighting the ongoing need for effective biocidal strategies in public health (Kampf, Todt, Pfaender, & Steinmann, 2020).

properties

IUPAC Name

2-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTPHQGNJHSBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378887
Record name 2-(difluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)benzonitrile

CAS RN

56935-78-5
Record name 2-(difluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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